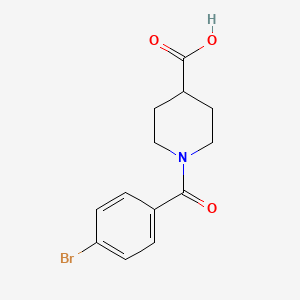

1-(4-bromobenzoyl)piperidine-4-carboxylic Acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(4-bromobenzoyl)piperidine-4-carboxylic acid is a chemical compound with the CAS Number: 693237-87-5. It has a molecular weight of 312.16 . The compound is stored at room temperature and is available in powder form .

Molecular Structure Analysis

The IUPAC name of this compound is 1-(4-bromobenzoyl)-4-piperidinecarboxylic acid . The InChI code is 1S/C13H14BrNO3/c14-11-3-1-9(2-4-11)12(16)15-7-5-10(6-8-15)13(17)18/h1-4,10H,5-8H2,(H,17,18) .It has a molecular weight of 312.16 g/mol . The compound has one hydrogen bond donor and three hydrogen bond acceptors .

Scientific Research Applications

Drug Design and Synthesis

Piperidine derivatives, including “1-(4-bromobenzoyl)piperidine-4-carboxylic Acid”, are among the most important synthetic fragments for designing drugs . They play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals .

Biological Evaluation of Potential Drugs

The pharmaceutical applications of synthetic and natural piperidines, including “1-(4-bromobenzoyl)piperidine-4-carboxylic Acid”, have been covered in recent scientific advances . These compounds are evaluated for their potential as drugs .

Anticancer Applications

Piperidine derivatives are being utilized in different ways as anticancer agents . This suggests that “1-(4-bromobenzoyl)piperidine-4-carboxylic Acid” could potentially be used in cancer treatment.

Antiviral Applications

Piperidine derivatives have also been used as antiviral agents . This implies that “1-(4-bromobenzoyl)piperidine-4-carboxylic Acid” could have potential applications in the treatment of viral infections.

Antimalarial Applications

Piperidine derivatives are being utilized as antimalarial agents . This suggests that “1-(4-bromobenzoyl)piperidine-4-carboxylic Acid” could potentially be used in malaria treatment.

Antimicrobial and Antifungal Applications

Piperidine derivatives have been used as antimicrobial and antifungal agents . This implies that “1-(4-bromobenzoyl)piperidine-4-carboxylic Acid” could have potential applications in the treatment of microbial and fungal infections.

Antihypertensive Applications

Piperidine derivatives are being utilized as antihypertensive agents . This suggests that “1-(4-bromobenzoyl)piperidine-4-carboxylic Acid” could potentially be used in the treatment of hypertension.

Analgesic and Anti-inflammatory Applications

Piperidine derivatives have been used as analgesic and anti-inflammatory agents . This implies that “1-(4-bromobenzoyl)piperidine-4-carboxylic Acid” could have potential applications in pain management and inflammation treatment.

Safety And Hazards

The compound has been classified with the signal word ‘Warning’ under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The hazard statements include H302, H315, H319, and H335, indicating that it may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation .

properties

IUPAC Name |

1-(4-bromobenzoyl)piperidine-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14BrNO3/c14-11-3-1-9(2-4-11)12(16)15-7-5-10(6-8-15)13(17)18/h1-4,10H,5-8H2,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOJAKGJUMHFNTK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)O)C(=O)C2=CC=C(C=C2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14BrNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20358393 |

Source

|

| Record name | 1-(4-bromobenzoyl)piperidine-4-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20358393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-bromobenzoyl)piperidine-4-carboxylic Acid | |

CAS RN |

693237-87-5 |

Source

|

| Record name | 1-(4-bromobenzoyl)piperidine-4-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20358393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-amino-6-methyl-5-phenyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B1268564.png)